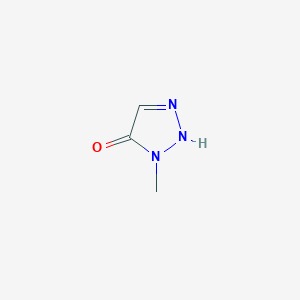

1H-1,2,3-Triazol-5-ol, 1-methyl-

Description

BenchChem offers high-quality 1H-1,2,3-Triazol-5-ol, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,3-Triazol-5-ol, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-triazol-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-6-3(7)2-4-5-6/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRYLDKJDJBNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631212 | |

| Record name | 3-Methyl-2,3-dihydro-4H-1,2,3-triazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62150-39-4 | |

| Record name | 3-Methyl-2,3-dihydro-4H-1,2,3-triazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-1,2,3-Triazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for obtaining 1-methyl-1H-1,2,3-triazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited direct literature on the synthesis of this specific molecule, this document outlines the most plausible and scientifically supported synthetic strategies, drawing from established methodologies for the synthesis of analogous 1,2,3-triazole derivatives. The guide will focus on a two-step synthetic pathway: the initial formation of the 1H-1,2,3-triazol-5-ol core, followed by its N-methylation.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, known for its metabolic stability and its ability to engage in various biological interactions. The N-methylated triazol-5-ol variant is of particular interest as a potential pharmacophore. This guide presents a comprehensive examination of the key synthetic strategies, experimental protocols, and quantitative data to aid researchers in the preparation of this target compound.

Proposed Synthetic Pathways

The synthesis of 1-methyl-1H-1,2,3-triazol-5-ol can be logically approached through two primary routes. The first involves the initial construction of the triazole ring followed by N-methylation, while the second, a more direct approach, involves a cycloaddition with a methylated azide.

Caption: Overview of the primary synthetic routes to 1-methyl-1H-1,2,3-triazol-5-ol.

Route 1: Two-Step Synthesis

This is the most extensively documented and versatile approach, offering greater control over the synthesis and purification of intermediates.

Step 1: Synthesis of 1H-1,2,3-Triazol-5-ol

The formation of the parent 1H-1,2,3-triazol-5-ol ring is a critical first step. A highly effective method involves the reaction of an in situ generated nitrile oxide precursor with an azide source.

Reaction Scheme:

Caption: Synthesis of the 1H-1,2,3-triazol-5-ol core.

Experimental Protocol:

A common precursor for this reaction is (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, which can be prepared from glycine ester hydrochloride.

Preparation of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate:

-

To a solution of glycine ester hydrochloride (14 mmol) in 3 mL of water, add concentrated HCl (1.2 mL).

-

Cool the resulting solution to -5 °C.

-

Add a solution of sodium nitrite (14 mmol) in 1.4 mL of water dropwise, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 45 minutes.

-

Add a brine solution and extract the product with ether.

-

Dry the organic layer and evaporate the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.[1] This intermediate is often used immediately in the next step without further purification.

Cycloaddition to form 1H-1,2,3-Triazol-5-ol:

Detailed experimental conditions for the direct cycloaddition of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate with sodium azide to form 1H-1,2,3-triazol-5-ol are not explicitly detailed in a single source. However, based on analogous reactions, a plausible protocol would involve reacting the chloro oxime with sodium azide in a suitable solvent, likely a protic solvent or a mixture including water, to facilitate the cycloaddition. The reaction would proceed through an in situ generated nitrile oxide.

Step 2: N-Methylation of 1H-1,2,3-Triazol-5-ol

The final step in this route is the methylation of the triazole ring. This reaction can lead to a mixture of N-1 and N-2 methylated isomers, and the regioselectivity is often dependent on the reaction conditions.

Reaction Scheme:

Caption: N-methylation of the triazolol ring.

Experimental Protocol:

A general procedure for the N-methylation of a triazole ring, adapted from the methylation of 4(5)-nitro-1,2,3-triazole, is as follows[2]:

-

To a solution of 1H-1,2,3-triazol-5-ol in a suitable aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) at 0 °C to deprotonate the triazole.

-

Stir the mixture for a short period (e.g., 15-30 minutes) at 0 °C.

-

Add methyl iodide (CH₃I) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting residue, containing a mixture of 1-methyl- and 2-methyl- isomers, will require purification by column chromatography to isolate the desired 1-methyl-1H-1,2,3-triazol-5-ol.

Quantitative Data:

The regioselectivity of the N-methylation is a critical factor. In the case of 4-nitro-1,2,3-triazole, methylation with methyl iodide yielded a mixture of the 1-methyl and 2-methyl isomers.[2] It is expected that the methylation of 1H-1,2,3-triazol-5-ol would also produce a mixture of isomers, necessitating careful chromatographic separation. The exact ratio of isomers will depend on the specific reaction conditions, including the choice of base and solvent.

| Reactant | Reagent | Product(s) | Yield | Reference |

| 4-nitro-2H-1,2,3-triazole | Methyl Iodide | 1-Methyl-5-nitro-1H-1,2,3-triazole & 1-Methyl-4-nitro-1H-1,2,3-triazole | 60% & 35% | [2] |

Route 2: Direct [3+2] Cycloaddition

A more direct, one-step approach involves the [3+2] cycloaddition of methyl azide with a suitable two-carbon synthon that already contains the necessary functionality to form the 5-hydroxy group.

Reaction Scheme:

Caption: Direct cycloaddition to form the target molecule.

Conceptual Experimental Protocol:

-

Generation of methyl azide in situ or use of a prepared solution.

-

Reaction of methyl azide with a suitable ketene equivalent (e.g., an acyl chloride with a non-nucleophilic base, or a silyl ketene acetal).

-

The cycloaddition would likely be carried out in an inert solvent at a controlled temperature.

-

Workup and purification would be necessary to isolate the final product.

This route is theoretically more atom-economical but may present challenges in controlling the reactivity of the ketene equivalent and may lead to the formation of byproducts.

Data Summary

The following table summarizes the key quantitative data found in the literature for analogous reactions, which can serve as a guide for the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol.

| Reaction Step | Starting Material(s) | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Preparation of Chloro Oxime | Glycine ester hydrochloride | Sodium nitrite, HCl | Water | 0 to -5 | 0.75 | 76 | [1] |

| N-Methylation of Nitro-triazole | 4-nitro-2H-1,2,3-triazole | Methyl Iodide, NaH | THF, Acetone | 0 to RT | 2 | 95 (total) | [2] |

| General Triazole Synthesis (Click) | Terminal Alkynes, Organic Azides | Cu(I) catalyst | Various (including water) | RT | Varies | High | [3][4] |

| 5-Hydroxy-triazole Synthesis | 2-Alkyl-β-ketoesters, Aryl Azides | DBU | Neat | 50 | 18 | High | [5] |

Conclusion

The synthesis of 1-methyl-1H-1,2,3-triazol-5-ol is most practically achieved through a two-step synthetic sequence involving the initial formation of the 1H-1,2,3-triazol-5-ol ring, followed by N-methylation. This approach allows for better control and purification of the intermediate and final products. While direct cycloaddition methods are theoretically possible, they are less documented for this specific target. The provided experimental protocols and quantitative data for analogous transformations offer a solid foundation for researchers to develop a robust and efficient synthesis of 1-methyl-1H-1,2,3-triazol-5-ol for applications in drug discovery and development. Further optimization of the N-methylation step to improve the regioselectivity towards the desired N-1 isomer would be a valuable area of investigation.

References

- 1. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Methyl-5-nitro-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-1,2,3-triazol-5-ol

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-methyl-1H-1,2,3-triazol-5-ol. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further research and application of this heterocyclic compound.

Introduction

1-methyl-1H-1,2,3-triazol-5-ol is a substituted triazole, a class of five-membered heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. The introduction of a methyl group at the 1-position and a hydroxyl group at the 5-position of the 1,2,3-triazole ring gives rise to specific physicochemical characteristics, most notably its acidic nature and the potential for tautomerism. Understanding these properties is crucial for its application as a potential pharmacophore, bioisostere, or synthetic intermediate.

A critical aspect of 5-hydroxy-1,2,3-triazoles is their existence in a tautomeric equilibrium with their corresponding keto forms. In the case of 1-methyl-1H-1,2,3-triazol-5-ol, this equilibrium involves the 1-methyl-1,2,3-triazol-5(4H)-one and potentially other tautomers. This guide will delve into the specifics of this equilibrium and its influence on the compound's properties.

Tautomerism

The physicochemical properties of 1-methyl-1H-1,2,3-triazol-5-ol are intrinsically linked to its tautomeric forms. The primary equilibrium is between the hydroxy (enol) and the keto tautomers. Computational studies on similar triazolone systems suggest that the keto form is often more stable.

Caption: Tautomeric equilibrium of 1-methyl-1H-1,2,3-triazol-5-ol.

Physicochemical Properties

Direct experimental data for 1-methyl-1H-1,2,3-triazol-5-ol is scarce in the literature. Therefore, the following tables summarize a combination of predicted data and experimental values for closely related analogs to provide a comparative context.

General and Calculated Properties

| Property | Value (for 1-methyl-1H-1,2,3-triazol-5-ol) | Source |

| Molecular Formula | C₃H₅N₃O | Calculated |

| Molecular Weight | 99.09 g/mol | Calculated |

| XLogP3 | -0.8 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 0 | Predicted |

Acidity

5-Hydroxy-1,2,3-triazoles are notably acidic. The pKa of these compounds can be influenced by the substituents on the triazole ring.

| Compound | pKa |

| 5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole | 4.2[1][2] |

| N-substituted 4-hydroxy-1,2,3-triazoles | 5.14 - 6.22[3] |

Based on these analogs, the pKa of 1-methyl-1H-1,2,3-triazol-5-ol is expected to be in the range of 4-6, making it significantly more acidic than typical alcohols and comparable to carboxylic acids.

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and characterization of 1-methyl-1H-1,2,3-triazol-5-ol, based on established methods for similar compounds.

Synthesis via Cycloaddition

A common route for the synthesis of 5-hydroxy-1,2,3-triazoles is the cycloaddition of azides with β-ketoesters.[1][2]

Caption: General workflow for the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol.

Methodology:

-

Reaction Setup: To a solution of ethyl acetoacetate in a suitable solvent (e.g., diethyl ether), add a base such as potassium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide.

-

Addition of Azide: Add methylazide to the reaction mixture and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with an acidic solution (e.g., HCl) to neutralize the base and protonate the triazole product.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally via potentiometric titration.[3]

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Sample Preparation: Prepare a solution of the triazole of known concentration in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility. Adjust the ionic strength with a salt like KCl.

-

Acidification: Acidify the solution to a pH of approximately 1.8 with a standardized solution of a strong acid (e.g., 0.5 M HCl).

-

Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.5 M KOH) at a constant temperature (e.g., 25°C) under an inert atmosphere (e.g., nitrogen). Record the pH at regular intervals of added base.

-

Data Analysis: Plot the pH values against the volume of KOH added. The pKa is the pH at which half of the acid has been neutralized. For titrations in the presence of a co-solvent, the aqueous pKa is typically determined by extrapolating the apparent pKa values from several measurements at different co-solvent concentrations to zero co-solvent content.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A singlet for the methyl group protons, and a broad singlet for the hydroxyl proton, which is exchangeable with D₂O. The chemical shift of the triazole ring proton will also be observed. For a similar compound, 5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole, the hydroxyl proton appears at a very downfield chemical shift (δ 12.82 ppm in CDCl₃), indicative of a strongly hydrogen-bonded proton. The methyl protons appear around δ 2.25 ppm.[2]

-

¹³C NMR: Signals for the methyl carbon and the carbons of the triazole ring. The carbon bearing the hydroxyl group is expected to have a chemical shift characteristic of an enolic carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band for the O-H stretching vibration of the hydroxyl group, likely in the range of 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. Other significant peaks would include C-H stretching and bending vibrations for the methyl group and the triazole ring, as well as C=N and N=N stretching vibrations of the heterocyclic ring. For 5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole, characteristic peaks are observed around 1852, 1493, and 759 cm⁻¹.[2]

Conclusion

1-methyl-1H-1,2,3-triazol-5-ol is a fascinating heterocyclic compound with significant potential in various fields of chemistry. Its key physicochemical features are its pronounced acidity and the existence of tautomeric forms. While direct experimental data is limited, this guide provides a solid foundation for researchers by summarizing the properties of closely related analogs, outlining reliable experimental protocols for its synthesis and characterization, and visualizing key concepts. Further experimental and computational studies are warranted to fully elucidate the properties of this compound and unlock its full potential.

References

spectroscopic data (NMR, IR, Mass Spec) of 1H-1,2,3-Triazol-5-ol, 1-methyl-

In-depth Technical Guide to the Spectroscopic Data of 1-Methyl-1H-1,2,3-triazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 1-methyl-1H-1,2,3-triazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to tautomerism, this compound can exist in equilibrium with 1-methyl-1H-1,2,3-triazol-5-one. This guide presents data for a closely related derivative, Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate, as a primary reference due to the limited availability of direct spectroscopic data for the parent compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate. This data provides a foundational understanding of the expected spectral characteristics of the 1-methyl-1H-1,2,3-triazol-5-ol core structure.

Table 1: ¹H NMR Data for Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 1.28 | t | 3H | -CH₂CH₃ | 7.1 |

| 3.73 | s | 3H | -NCH₃ | |

| 4.26 | q | 2H | -CH₂ CH₃ | 7.1 |

Table 2: Mass Spectrometry Data for Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate [1]

| Ionization Mode | m/z | Assignment |

| CI | 172 | [M+1] |

Experimental Protocols

Detailed experimental methodologies for the acquisition of the cited spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Bruker Avance 300 spectrometer was utilized to record the ¹H NMR spectrum.[1] The sample of Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. The coupling patterns are denoted as s (singlet) and t (triplet), with coupling constants (J) reported in Hertz (Hz).[1]

Mass Spectrometry (MS)

Mass spectra were obtained using a Finnigan-Mat TSQ-700 instrument with chemical ionization (CI) at 70 eV and a direct inlet.[1]

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a novel compound like 1-methyl-1H-1,2,3-triazol-5-ol is depicted in the following diagram.

Tautomerism and Key Functional Groups

The tautomeric equilibrium between the hydroxyl and keto forms of the triazole ring is a key consideration. The following diagram illustrates this relationship and highlights the characteristic signals expected for the key functional groups.

References

Tautomerism in 1-Methyl-1H-1,2,3-triazol-5-ol Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 1-methyl-1H-1,2,3-triazol-5-ol and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the influence of tautomerism on their physicochemical properties, receptor binding, and metabolic stability. This document outlines the synthesis, potential tautomeric forms, factors influencing the equilibrium, and detailed experimental protocols for the characterization of these systems.

Introduction to Tautomerism in Hydroxytriazoles

1-Methyl-1H-1,2,3-triazol-5-ol can exist in several tautomeric forms, primarily through proton migration between nitrogen and oxygen atoms. The principal tautomers include the hydroxy form (OH-form), and two keto forms (CH- and NH-keto forms). The position of the methyl group on the triazole ring significantly influences the potential tautomeric equilibria. For 1-methyl-1H-1,2,3-triazol-5-ol, the relevant tautomeric equilibrium is between the 1-methyl-1H-1,2,3-triazol-5-ol (the "enol" or "hydroxy" form) and its corresponding keto tautomers. Computational studies on related 1,2,4-triazole systems have shown that the keto form is generally more stable.[1] The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the triazole ring.[2]

Synthesis of 1-Methyl-1H-1,2,3-triazol-5-ol

A plausible synthetic route to 1-methyl-1H-1,2,3-triazol-5-ol involves a 1,3-dipolar cycloaddition reaction between methylazide and an appropriate alkyne, followed by hydrolysis or another functional group transformation. A general and high-yielding method for the synthesis of 5-hydroxy-1,2,3-triazoles involves the cycloaddition of azides with β-ketoesters.[3]

Proposed Synthetic Pathway:

A potential synthesis for the title compound can be adapted from known procedures for similar structures. The reaction of methylazide with ethyl acetoacetate in the presence of a base like sodium ethoxide would be a primary consideration.

Tautomeric Equilibria

The key tautomeric forms for a 1-methyl-1H-1,2,3-triazol-5-ol system are the hydroxy (enol) form and the corresponding keto (oxo) forms.

Caption: Potential tautomeric equilibria for 1-methyl-1H-1,2,3-triazol-5-ol.

Quantitative Data

| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 5-Hydroxy-4-methyl-1-phenyl-1,2,3-triazole | CDCl3 | 12.82 (bs, 1H, OH), 7.80 (d, J=7.7 Hz, 2H), 7.44 (t, J=7.7 Hz, 2H), 7.39 (t, J=7.4 Hz, 1H), 2.25 (s, 3H) | 152.2, 135.8, 129.1, 128.4, 122.4, 119.6, 8.3 | [3] |

| Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate | CDCl3 | Not explicitly provided for CDCl3, but related structures in this solvent are documented. | Not explicitly provided for CDCl3. |

Experimental Protocols

Synthesis of 1-Methyl-1H-1,2,3-triazol-5-ol (Proposed)

Materials:

-

Methylazide (handle with extreme caution, prepare in situ if possible)

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Ethyl acetoacetate is added dropwise to the stirred sodium ethoxide solution.

-

A solution of methylazide in a suitable solvent is then added slowly to the reaction mixture, maintaining the temperature at 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water and acidified with dilute hydrochloric acid.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Determination of Tautomeric Equilibrium by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. By integrating the signals corresponding to specific protons or carbons in each tautomer, their relative concentrations can be determined.

Protocol:

-

Prepare solutions of the synthesized 1-methyl-1H-1,2,3-triazol-5-ol in a range of deuterated solvents with varying polarities (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O) at a known concentration (e.g., 10 mg/mL).

-

Acquire 1H and 13C NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Identify the distinct signals corresponding to each tautomer. For example, the chemical shift of the proton attached to the triazole ring and the methyl protons will likely differ between the hydroxy and keto forms.

-

Carefully integrate the non-overlapping signals that are unique to each tautomer.

-

Calculate the mole fraction (X) of each tautomer using the integrated areas (A):

-

Xtautomer A = AA / (AA + AB)

-

Xtautomer B = AB / (AA + AB)

-

-

The equilibrium constant (KT) can then be calculated as: KT = [Tautomer B] / [Tautomer A] = XB / XA.

-

To study the effect of temperature, variable temperature (VT) NMR experiments can be performed.

Caption: Workflow for NMR-based analysis of tautomeric equilibrium.

Investigation of Tautomerism by UV-Vis Spectroscopy

Principle: The different electronic structures of the tautomers will result in distinct absorption maxima (λmax) in their UV-Vis spectra. By analyzing the changes in the spectrum as a function of solvent polarity, information about the predominant tautomeric form can be obtained.

Protocol:

-

Prepare dilute solutions of 1-methyl-1H-1,2,3-triazol-5-ol in a series of solvents with a wide range of polarities (e.g., hexane, chloroform, ethanol, water).

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the λmax for each solution.

-

Correlate the observed shifts in λmax with the polarity of the solvent. A significant solvatochromic shift can indicate a change in the predominant tautomeric form. For instance, a shift to longer wavelengths (bathochromic shift) in more polar solvents might suggest the stabilization of a more polar tautomer.[2]

Conclusion

The tautomerism of 1-methyl-1H-1,2,3-triazol-5-ol is a critical aspect that governs its chemical behavior and potential biological activity. This guide provides a foundational framework for the synthesis, characterization, and quantitative analysis of the tautomeric equilibrium in this system. The detailed experimental protocols for NMR and UV-Vis spectroscopy offer a practical approach for researchers to elucidate the predominant tautomeric forms and their solvent-dependent distribution. Further computational studies can complement these experimental findings to provide a deeper understanding of the energetic landscape of the tautomeric interconversion.

References

- 1. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-methyl-1H-1,2,3-triazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 1-methyl-1H-1,2,3-triazol-5-ol. The inherent physicochemical properties of the triazole moiety, combined with the ionizable hydroxyl group, confer specific characteristics to this compound that are critical for its development in pharmaceutical and other scientific applications. While specific experimental data for 1-methyl-1H-1,2,3-triazol-5-ol is limited in publicly accessible literature, this guide extrapolates from closely related analogs and provides standardized protocols for its empirical determination.

Introduction

1-methyl-1H-1,2,3-triazol-5-ol belongs to the family of 1,2,3-triazoles, a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry. The triazole ring is often considered a bioisostere for amide bonds and other functional groups, offering advantages in terms of metabolic stability and synthetic accessibility. The presence of a hydroxyl group at the 5-position introduces a key functional handle that dictates the molecule's acidity, hydrogen bonding capacity, and, consequently, its solubility and stability profile. Understanding these properties is paramount for formulation development, predicting in vivo behavior, and ensuring the quality and efficacy of any potential therapeutic agent.

Physicochemical Properties

The structure of 1-methyl-1H-1,2,3-triazol-5-ol suggests a polar molecule with the potential for good aqueous solubility, particularly at pH values above its pKa. The general physicochemical properties of triazoles include weak basicity and the ability to act as both hydrogen bond donors and acceptors.[1]

Solubility Profile

Specific quantitative solubility data for 1-methyl-1H-1,2,3-triazol-5-ol is not extensively reported in the literature. However, studies on analogous 5-hydroxy-1,2,3-triazoles provide significant insights.

Aqueous Solubility

Research on similar 5-hydroxy-1,2,3-triazoles has shown that these compounds are acidic, with a pKa value around 4.2, which is comparable to that of a carboxylic acid. This acidity is a key determinant of their solubility. Consequently, these hydroxytriazoles are highly soluble in water, especially in the presence of both organic and inorganic bases.[2][3] It can be inferred that 1-methyl-1H-1,2,3-triazol-5-ol will exhibit similar pH-dependent solubility, with increased solubility in neutral to alkaline solutions due to the deprotonation of the hydroxyl group.

Table 1: Predicted and Analog-Derived Solubility Data for 1-methyl-1H-1,2,3-triazol-5-ol

| Parameter | Value/Prediction | Reference/Justification |

| Aqueous Solubility | High, pH-dependent | Inferred from high water solubility of 5-hydroxy-1,2,3-triazoles in the presence of base.[2][3] |

| pKa | ~ 4.2 | Based on the measured pKa of a structurally similar 5-hydroxy-1,2,3-triazole.[2][3] |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of 1-methyl-1H-1,2,3-triazol-5-ol, two common types of assays are recommended: kinetic and thermodynamic solubility assays.[4][5][6][7]

This high-throughput method is suitable for early drug discovery and involves assessing the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[4][8][9]

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1-methyl-1H-1,2,3-triazol-5-ol in dimethyl sulfoxide (DMSO).

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[8]

-

Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[8]

-

Measurement: Measure the light scattering of each well using a nephelometer to detect the formation of precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

References

- 1. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.najah.edu [journals.najah.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 1-Methyl-1H-1,2,3-triazol-5-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, lauded for its synthetic accessibility and diverse pharmacological activities. This technical guide delves into the burgeoning field of 1-methyl-1H-1,2,3-triazol-5-ol derivatives, a specific subclass demonstrating significant promise across various therapeutic areas. This document provides a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Synthesis and Chemical Landscape

Derivatives of 1-methyl-1H-1,2,3-triazol-5-ol are primarily synthesized through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This highly efficient and regioselective reaction typically involves the reaction of a terminal alkyne with an azide, often methyl azide, to yield the 1,4-disubstituted 1,2,3-triazole. Subsequent modifications at various positions on the triazole ring or its substituents allow for the creation of a diverse library of compounds for biological screening.

A general synthetic workflow is depicted below:

Anticancer Activities

A significant body of research has focused on the anticancer potential of 1,2,3-triazole derivatives. These compounds have demonstrated cytotoxic and antiproliferative effects against a range of human cancer cell lines.

2.1. Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,2,3-triazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4g | HCT-116 (Colon Carcinoma) | 1.09 ± 0.17 | [1] |

| A549 (Lung Adenocarcinoma) | 45.16 ± 0.92 | [1] | |

| Compound 4k | HeLa (Cervical Carcinoma) | Potent Activity | [1] |

| HepG2 (Hepatoma Carcinoma) | Potent Activity | [1] | |

| Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 | [2] |

| A549 (Lung Carcinoma) | 21.25 | [2] | |

| MCF-7 (Breast Adenocarcinoma) | 18.06 | [2] | |

| MDA-MB-231 (Breast Adenocarcinoma) | 16.32 | [2] | |

| Coumarin Derivative 4a | A549 (Lung Cancer) | 2.97 | [3][4] |

| Coumarin Derivative 4b | A549 (Lung Cancer) | 4.78 | [3][4] |

| Chalcone Derivative 7a | A549 (Lung Cancer) | 8.67 | [4] |

| Chalcone Derivative 7c | A549 (Lung Cancer) | 9.74 | [4] |

| Pyridine Derivative 38b | A549 (Lung Cancer) | 3.22 - 6.43 | [4] |

2.2. Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Several studies have elucidated the mechanisms underlying the anticancer effects of these derivatives. For instance, compound 4g was found to arrest the cell cycle at the G1 phase in HCT-116 cells[1]. Similarly, the phosphonate derivative, compound 8 , induces cell cycle arrest at the G0/G1 phase and promotes apoptosis[2]. This is often associated with an increase in the mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway[2].

The following diagram illustrates a simplified signaling pathway for apoptosis induction by a 1,2,3-triazole derivative.

Antimicrobial Activities

Derivatives of 1,2,3-triazoles have also exhibited promising activity against a spectrum of microbial pathogens, including both bacteria and fungi. Their mechanism of action in fungi is often attributed to the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis[5].

3.1. Quantitative Data Summary: Antimicrobial Activity

The table below presents the antimicrobial efficacy of selected 1,2,3-triazole derivatives, indicated by minimum inhibitory concentration (MIC) or zone of inhibition.

| Compound ID | Microbial Strain | Activity | Reference |

| Thymol Derivative 9 | MRSA | Zone of Inhibition: 38.7 mm | [6] |

| Metronidazole Derivative 5b | Fungal and Bacterial Strains | Excellent Potent Activity | [7] |

| Metronidazole Derivative 5c | Fungal and Bacterial Strains | Excellent Potent Activity | [7] |

| Metronidazole Derivative 5e | Fungal and Bacterial Strains | Excellent Potent Activity | [7] |

| Metronidazole Derivative 7b | Fungal and Bacterial Strains | Excellent Potent Activity | [7] |

| Metronidazole Derivative 7e | Fungal and Bacterial Strains | Excellent Potent Activity | [7] |

| Nitrotriazole Derivatives 5a-d, 5g | Various Fungi | Maximum Antifungal Activity | [5] |

3.2. Experimental Workflow for Antimicrobial Screening

A typical workflow for assessing the antimicrobial properties of newly synthesized compounds is outlined below.

Enzyme Inhibition

The 1,2,3-triazole nucleus is a versatile scaffold for designing potent enzyme inhibitors, with activities reported against various enzymes, including cholinesterases and carbonic anhydrase.

4.1. Quantitative Data Summary: Enzyme Inhibition

The inhibitory activities of selected 1,2,3-triazole derivatives against different enzymes are summarized below.

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Compound 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [8][9] |

| α-Glucosidase | 36.74 ± 1.24 | [8][9] | |

| Urease | 19.35 ± 1.28 | [8][9] | |

| Compound 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [8][9] |

| Acetylcholinesterase (AChE) | Potent Inhibition | [8][9] | |

| Compound 7b | Carbonic Anhydrase-II | 13.8 ± 0.63 | [10] |

| Compound 9e | Carbonic Anhydrase-II | 18.1 ± 1.31 | [10] |

| Compound 5 | Butyrylcholinesterase (BuChE) | 31.8 | [11] |

| Compound 6 | Butyrylcholinesterase (BuChE) | 54.3 | [11] |

4.2. Logical Relationship in Enzyme Inhibition Assays

The process of identifying and characterizing enzyme inhibitors involves a logical progression of experiments.

Experimental Protocols

5.1. General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

To a solution of the terminal alkyne (1 mmol) and the corresponding azide (1.2 mmol) in a 2:1 mixture of t-BuOH and H2O, CuSO4·5H2O (2 mmol) and sodium ascorbate (2 mmol) are added. The reaction mixture is stirred at room temperature for a specified duration (typically 3-12 hours), with the progress monitored by Thin Layer Chromatography (TLC)[6]. Upon completion, the mixture is filtered, and the product is extracted using an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

5.2. In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 24-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

5.3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized inoculum is added to each well containing the diluted compounds.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

5.4. Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

-

IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined from the dose-response curve.

Conclusion and Future Perspectives

The derivatives of 1-methyl-1H-1,2,3-triazol-5-ol represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability via click chemistry allows for the rapid generation of diverse chemical libraries, facilitating structure-activity relationship (SAR) studies. The potent anticancer, antimicrobial, and enzyme-inhibiting properties highlighted in this guide underscore their potential for the development of novel therapeutic agents. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies are warranted to validate the promising in vitro results and to assess the safety and efficacy of these derivatives in preclinical models. The continued exploration of this chemical space is poised to yield new and effective treatments for a range of human diseases.

References

- 1. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 11. mdpi.com [mdpi.com]

Theoretical and Computational Elucidation of 1-Methyl-1H-1,2,3-triazol-5-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-1,2,3-triazol-5-ol and its tautomers are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to the versatile nature of the triazole ring. This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-methyl-1H-1,2,3-triazol-5-ol, focusing on its structural properties, tautomerism, and synthetic accessibility. Drawing upon data from analogous systems, this document presents detailed computational analyses, predicted spectroscopic data, and a plausible experimental protocol for its synthesis. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding and further research in this area.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. The introduction of a methyl group at the N1 position and a hydroxyl group at the C5 position of the triazole ring gives rise to 1-methyl-1H-1,2,3-triazol-5-ol, a molecule with the potential for diverse chemical interactions and biological activities. A critical aspect of this and related hydroxy-substituted azoles is the phenomenon of tautomerism, which can significantly influence their physicochemical properties and biological function. This guide explores the theoretical underpinnings of 1-methyl-1H-1,2,3-triazol-5-ol, providing a foundational understanding for its application in drug design and development.

Tautomerism of 1-Methyl-1H-1,2,3-triazol-5-ol

1-Methyl-1H-1,2,3-triazol-5-ol is expected to exist in equilibrium with its tautomeric forms. Theoretical studies on related triazole systems suggest that the keto form is often more stable. The primary tautomers of interest are the "ol" form (1-methyl-1H-1,2,3-triazol-5-ol) and the "one" form (1-methyl-1H-1,2,3-triazol-5(4H)-one). Additionally, a zwitterionic form could also be considered in the tautomeric equilibrium.

Computational studies on analogous 1,2,4-triazol-5-one derivatives have indicated that the keto form is generally more stable in various solvents.[1] This preference is attributed to the greater thermodynamic stability of the amide-like functionality in the keto tautomer.

Computational Analysis

Predicted Molecular Geometry

The following table summarizes the predicted bond lengths and angles for the keto tautomer, 1-methyl-1H-1,2,3-triazol-5(4H)-one, based on DFT calculations of similar triazole systems.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-N3 | 1.30 |

| N3-C4 | 1.38 |

| C4-C5 | 1.45 |

| C5-N1 | 1.39 |

| C5=O | 1.22 |

| N1-CH3 | 1.47 |

| **Bond Angles (°) ** | |

| N1-N2-N3 | 110 |

| N2-N3-C4 | 105 |

| N3-C4-C5 | 112 |

| C4-C5-N1 | 103 |

| C5-N1-N2 | 110 |

Note: These values are estimations based on computational data for analogous structures and should be confirmed by experimental studies.

Predicted Spectroscopic Data

Spectroscopic techniques are essential for the characterization of 1-methyl-1H-1,2,3-triazol-5-ol. Based on data from related compounds, the following spectroscopic signatures can be anticipated.

| Spectroscopy | Predicted Wavenumber/Chemical Shift | Assignment |

| FT-IR (cm⁻¹) | ||

| ~3100 | N-H stretch (in keto form) | |

| ~1700 | C=O stretch (in keto form) | |

| ~1600 | C=N stretch | |

| ~1450 | CH₃ bend | |

| ¹H NMR (ppm) | ||

| ~3.5 | N-CH₃ | |

| ~4.0 | C4-H (in keto form) | |

| ~10.0 | N-H (in keto form) | |

| ¹³C NMR (ppm) | ||

| ~35 | N-CH₃ | |

| ~50 | C4 (in keto form) | |

| ~160 | C5 (C=O in keto form) |

Proposed Synthesis

A plausible synthetic route to 1-methyl-1H-1,2,3-triazol-5-ol involves a multi-step process starting from readily available precursors. The following workflow outlines a potential synthetic strategy.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl acetoacetate dropwise at 0 °C with stirring.

-

After the addition is complete, add a solution of methyl azide in ethanol dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the intermediate ester.

Step 2: Synthesis of 1-methyl-1H-1,2,3-triazol-5(4H)-one

-

Reflux the intermediate ester obtained in Step 1 with an aqueous solution of a strong acid (e.g., hydrochloric acid) for several hours.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.

Conclusion

This technical guide has provided a detailed theoretical and computational overview of 1-methyl-1H-1,2,3-triazol-5-ol. While direct experimental data on this specific molecule is limited, by leveraging information from analogous systems, we have presented a comprehensive picture of its likely tautomeric behavior, molecular structure, and spectroscopic properties. The proposed synthetic pathway and detailed experimental protocol offer a practical starting point for researchers interested in synthesizing and further investigating this promising heterocyclic compound. The insights provided herein are intended to facilitate future research and application of 1-methyl-1H-1,2,3-triazol-5-ol in the field of drug discovery and development.

References

An In-depth Technical Guide to 1-Methyl-1,2,3-triazole (CAS 16681-65-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3-triazole (CAS 16681-65-5) is a heterocyclic compound that serves as a fundamental building block in medicinal chemistry and materials science.[1] The 1,2,3-triazole core is a key pharmacophore, and the addition of a methyl group at the N1 position can enhance metabolic stability and modulate the electronic properties of the ring, making it a valuable scaffold in drug design.[1] This technical guide provides a summary of the available experimental data, detailed experimental protocols, and relevant biological pathways associated with 1-Methyl-1,2,3-triazole and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methyl-1,2,3-triazole is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃ | [2] |

| Molecular Weight | 83.09 g/mol | [2] |

| CAS Number | 16681-65-5 | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 149.7 °C at 760 mmHg | |

| pKa | 1.40 ± 0.10 (Predicted) | |

| Ionization Energy | 9.5 eV | [3] |

Synthesis

The primary route for the synthesis of 1-substituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is highly regioselective, yielding the 1,4-disubstituted isomer.[1] For 1-Methyl-1,2,3-triazole, a variation of this method would be employed where the methyl group is already on the azide. A general synthetic protocol is provided below.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3-triazole

This protocol is a general representation of the synthesis of a 1-substituted-1,2,3-triazole and can be adapted for 1-Methyl-1,2,3-triazole.

Materials:

-

Methyl azide

-

Acetylene gas or a suitable acetylene precursor

-

Copper(I) catalyst (e.g., copper(I) iodide)

-

A suitable solvent (e.g., a mixture of water and a tertiary alcohol)

-

Sodium ascorbate (as a reducing agent to maintain copper in the +1 oxidation state)

Procedure:

-

In a well-ventilated fume hood, dissolve the copper(I) catalyst and sodium ascorbate in the chosen solvent system.

-

Introduce methyl azide to the reaction mixture.

-

Bubble acetylene gas through the solution, or add the acetylene precursor.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.

-

The crude product is then purified using an appropriate method, such as distillation or column chromatography, to yield pure 1-Methyl-1,2,3-triazole.

Synthesis Workflow

Experimental Data

While extensive quantitative biological data for 1-Methyl-1,2,3-triazole is limited in publicly available literature, the broader class of 1,2,3-triazole derivatives has been extensively studied. The methyl group at the N1 position has been shown to be advantageous for the biological activity of some more complex 1,2,3-triazole-containing molecules.[4]

Anticancer Activity of a Related Derivative

A closely related compound, 4-Iodo-1-methyl-1H-1,2,3-triazole, has demonstrated significant cytotoxic activity.

| Compound | Cell Line | Activity | Value | Reference |

| 4-Iodo-1-methyl-1H-1,2,3-triazole | Leukemia (e.g., K-562) | GI₅₀ | ~0.15 µM | [1] |

Cytochrome P450 Interaction

Experimental Protocol: UV/vis Absorbance Analysis of Ligand Binding to CYP3A4

This protocol is adapted from a study on 1,2,3-triazole-heme interactions.

Materials:

-

Purified CYP3A4 enzyme (1-2 µM)

-

100 mM Potassium Phosphate buffer (pH 7.4) containing 20% glycerol

-

1-Methyl-1,2,3-triazole stock solution of known concentration

-

Dual beam spectrophotometer

Procedure:

-

Prepare a 500 µL sample of the purified CYP3A4 enzyme in the buffer in a 0.1 x 1 cm path length quartz cuvette.

-

Record a baseline absolute spectrum from 270-650 nm.

-

Add 1 µL aliquots of the 1-Methyl-1,2,3-triazole stock solution to the sample cuvette.

-

After each addition, mix gently and record the absolute spectrum.

-

Continue the titrations until no further spectral changes are observed, indicating saturation of binding.

-

The resulting spectral shifts can be used to calculate the dissociation constant (Kd).

Applications in NMR Spectroscopy

1-Methyl-1,2,3-triazole has been utilized in advanced nuclear magnetic resonance (NMR) techniques, specifically in hyperpolarization studies using Signal Amplification by Reversible Exchange (SABRE). SABRE is a method to dramatically increase the NMR signal of a substrate.[5]

Experimental Protocol: SABRE Hyperpolarization

This is a generalized protocol for SABRE hyperpolarization.

Components:

-

Parahydrogen (p-H₂): The source of nuclear spin polarization.

-

Catalyst: An iridium-based polarization transfer catalyst.

-

Substrate: The molecule to be hyperpolarized (1-Methyl-1,2,3-triazole).

-

Solvent: A suitable deuterated solvent.

Procedure:

-

Prepare a solution of the iridium catalyst and 1-Methyl-1,2,3-triazole in the deuterated solvent within an NMR tube.

-

Bubble parahydrogen gas through the solution. This allows for the reversible binding of both parahydrogen and the substrate to the iridium catalyst.

-

During this reversible exchange, the spin order from parahydrogen is transferred to the nuclear spins of 1-Methyl-1,2,3-triazole.[5]

-

The hyperpolarized 1-Methyl-1,2,3-triazole is then detected using standard NMR pulse sequences.

-

The process is typically carried out in a low magnetic field to facilitate the spin transfer, followed by rapid transfer to a high-field NMR spectrometer for detection.

SABRE Workflow Diagram

References

- 1. 1-methyl-1H-1,2,3-triazole | 16681-65-5 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 1-Methyl-1,2,3-triazole [webbook.nist.gov]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SABRE - Centre for Hyperpolarisation in Magnetic Resonance, University of York [york.ac.uk]

Methodological & Application

Application Notes and Protocols for 1-methyl-1H-1,2,3-triazol-5-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-1H-1,2,3-triazol-5-ol as a versatile building block in organic synthesis. The unique structural features of this compound, particularly the presence of a reactive hydroxyl group on the stable triazole core, make it a valuable precursor for the synthesis of a diverse range of functionalized molecules with potential applications in medicinal chemistry, agrochemicals, and materials science.

Introduction to 1-methyl-1H-1,2,3-triazol-5-ol

1-methyl-1H-1,2,3-triazol-5-ol is a heterocyclic compound featuring a five-membered triazole ring substituted with a methyl group at the N1 position and a hydroxyl group at the C5 position. The triazole ring system is known for its high degree of stability, aromaticity, and its ability to participate in hydrogen bonding and dipole-dipole interactions, making it a valuable pharmacophore in drug design. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate the physicochemical and biological properties of the resulting molecules.

Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol

A common and efficient method for the synthesis of 1-substituted-1H-1,2,3-triazol-5-ols involves the [3+2] cycloaddition reaction between an organic azide and an activated alkyne, such as a propiolate ester, followed by hydrolysis. For the synthesis of the title compound, methyl propiolate and methyl azide are suitable starting materials.

Experimental Protocol: Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol

Materials:

-

Methyl propiolate

-

Methyl azide (handle with extreme care, potential explosive)

-

Sodium methoxide

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Cycloaddition: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl propiolate (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methyl azide (1.1 eq) in methanol to the cooled solution of methyl propiolate.

-

To the resulting mixture, add a solution of sodium methoxide (1.1 eq) in methanol dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion of the cycloaddition, carefully add concentrated hydrochloric acid to the reaction mixture until the pH is acidic (pH ~1-2).

-

Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester.

-

Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-methyl-1H-1,2,3-triazol-5-ol.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature | Yield (%) |

| Methyl propiolate | Methyl azide | Sodium methoxide | Methanol | 12-24 h | 0 °C to RT | 70-85 |

Applications in Organic Synthesis: O-Functionalization

The hydroxyl group of 1-methyl-1H-1,2,3-triazol-5-ol is a key functional handle for introducing molecular diversity. Standard O-alkylation and O-acylation reactions can be employed to synthesize a library of derivatives.

Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis provides a straightforward method for the preparation of 5-alkoxy-1-methyl-1H-1,2,3-triazoles. The reaction involves the deprotonation of the hydroxyl group with a suitable base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.[1][2][3][4][5]

Materials:

-

1-methyl-1H-1,2,3-triazol-5-ol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1-methyl-1H-1,2,3-triazol-5-ol (1.0 eq) in anhydrous DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-benzyloxy-1-methyl-1H-1,2,3-triazole.

Quantitative Data Summary:

| Substrate | Alkylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) |

| 1-methyl-1H-1,2,3-triazol-5-ol | Benzyl bromide | NaH | DMF | 12-16 h | 0 °C to RT | 80-95 |

| 1-methyl-1H-1,2,3-triazol-5-ol | Ethyl iodide | K₂CO₃ | Acetone | 24 h | Reflux | 75-90 |

Mitsunobu Reaction for O-Arylation and O-Alkylation

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral center is present.[6][7][8][9][10] This reaction is particularly useful for coupling 1-methyl-1H-1,2,3-triazol-5-ol with various phenols and alcohols under mild conditions.

Materials:

-

1-methyl-1H-1,2,3-triazol-5-ol

-

Phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methyl-1H-1,2,3-triazol-5-ol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-5-phenoxy-1H-1,2,3-triazole.

Quantitative Data Summary:

| Alcohol | Nucleophile | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1-methyl-1H-1,2,3-triazol-5-ol | Phenol | PPh₃, DIAD | THF | 12-24 h | 0 °C to RT | 60-80 |

| 1-methyl-1H-1,2,3-triazol-5-ol | 4-Nitrobenzyl alcohol | PPh₃, DEAD | THF | 16 h | 0 °C to RT | 70-85 |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving 1-methyl-1H-1,2,3-triazol-5-ol.

Caption: Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol.

Caption: O-Functionalization of 1-methyl-1H-1,2,3-triazol-5-ol.

Applications in Drug Discovery and Development

The 1,2,3-triazole moiety is a well-established bioisostere for amide bonds and other functional groups in drug molecules.[11] Derivatives of 1-methyl-1H-1,2,3-triazol-5-ol can be explored for a wide range of biological activities, including but not limited to:

-

Antimicrobial Agents: The triazole scaffold is present in several antifungal and antibacterial drugs.

-

Anticancer Agents: Many triazole-containing compounds have shown potent anticancer activity.

-

Enzyme Inhibitors: The ability of the triazole ring to form hydrogen bonds and coordinate with metal ions makes it a suitable core for designing enzyme inhibitors.

The synthetic protocols described herein provide a foundation for the generation of compound libraries based on the 1-methyl-1H-1,2,3-triazol-5-ol scaffold for screening in various biological assays.

Caption: Drug discovery workflow using the triazole building block.

Conclusion

1-methyl-1H-1,2,3-triazol-5-ol is a valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its hydroxyl group allow for the synthesis of a wide array of functionalized triazole derivatives. The protocols and data presented in these application notes are intended to serve as a guide for researchers in the fields of synthetic chemistry and drug discovery to explore the full potential of this promising scaffold.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-methyl-1H-1,2,3-triazol-5-ol in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of 1-methyl-1H-1,2,3-triazol-5-ol and its derivatives within the framework of click chemistry. The primary focus is on the formation of this triazole scaffold using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction and its subsequent functionalization, a strategy known as "post-click modification."

Introduction

The 1,2,3-triazole core is a key structural motif in medicinal chemistry and drug development due to its stability, ability to engage in hydrogen bonding, and its role as a reliable linker.[1][2] The advent of "click chemistry," particularly the CuAAC reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and modular.[3][4]

The compound 1-methyl-1H-1,2,3-triazol-5-ol exists in tautomeric equilibrium with 1-methyl-1H-1,2,3-triazol-5(4H)-one. This tautomerism is a crucial aspect of its chemistry, influencing its reactivity and potential for further functionalization. While not typically used as a starting material in a click reaction, its synthesis via click chemistry provides a versatile platform for generating diverse molecular architectures.

Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol Derivatives via CuAAC

The most direct and efficient method to synthesize the 1-methyl-1H-1,2,3-triazol-5-ol scaffold is through the CuAAC reaction between methylazide and an alkyne bearing a group that can be converted to or serve as a hydroxyl group. A common strategy involves the use of terminal alkynes with an adjacent carbonyl group or a protected hydroxyl group.

Experimental Protocol: Synthesis of 1-methyl-4-carboxy-1H-1,2,3-triazol-5-ol

This two-step protocol outlines the synthesis of a key intermediate that exists in equilibrium with the target triazolol structure.

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

-

In a round-bottom flask, dissolve the terminal alkyne (e.g., ethyl propiolate, 1.0 eq) and methylazide (1.1 eq, handle with extreme care, preferably generated in situ or used as a solution) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-16 hours), dilute the reaction mixture with water and extract with ethyl acetate.[5]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methyl-4-ethoxycarbonyl-1H-1,2,3-triazole.

Step 2: Hydrolysis to the Triazolol

-

Dissolve the crude triazole ester from Step 1 in a solution of sodium hydroxide (e.g., 2M in water/ethanol).

-

Stir the mixture at room temperature or gently heat to facilitate hydrolysis.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-methyl-4-carboxy-1H-1,2,3-triazol-5-ol.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Methylazide | Ethyl propiolate | CuSO₄/NaAsc | tBuOH/H₂O | 2 | 97 | [5] |

| Benzylazide | Phenylacetylene | Cu(I) phenylacetylide | CH₂Cl₂ | 24 | 80 | [6] |

| Benzylazide | 1-Ethynylcyclohexanol | Cu(I) phenylacetylide | CH₂Cl₂ | 24 | 77 | [6] |

Table 1. Representative yields for CuAAC reactions forming 1,2,3-triazole cores.

Post-Click Functionalization: The "Use" of the Triazolol Scaffold

While not a reactant in a primary click reaction, the 1-methyl-1H-1,2,3-triazol-5-ol scaffold is a versatile platform for "post-click" modifications. This strategy allows for the late-stage functionalization of a molecule, which is highly valuable in drug discovery and chemical biology for creating libraries of related compounds.[7][8] The hydroxyl group of the triazolol can undergo various chemical transformations.

Experimental Protocol: O-Alkylation of 1-methyl-1H-1,2,3-triazol-5-ol

This protocol describes a general method for the etherification of the hydroxyl group on the triazole ring.

-

To a solution of 1-methyl-1H-1,2,3-triazol-5-ol (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a base (e.g., K₂CO₃, NaH, or Cs₂CO₃, 1.5-2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the corresponding alkoxide.

-

Add the desired alkylating agent (e.g., an alkyl halide or benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated 1,2,3-triazole.

| Triazole Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

| Hydroxyaromatic Compound | Propargyl bromide | Cs₂CO₃ | DMF | Good |

| Benzylamine | Propargyl bromide | Cs₂CO₃ | DMF | Good |

Table 2. General conditions for O- and N-alkylation relevant to post-click functionalization.

Applications in Drug Discovery and Bioconjugation

The 1,2,3-triazole scaffold, readily accessible via click chemistry, is a prominent feature in many biologically active compounds.[2][9] Derivatives of 1-methyl-1H-1,2,3-triazol-5-ol can be explored for a variety of pharmacological activities, including as enzyme inhibitors, antimicrobial agents, or as ligands for metal complexes.

The "post-click" functionalization approach is particularly powerful for creating focused libraries for structure-activity relationship (SAR) studies. By synthesizing a common triazolol intermediate and then diversifying it with various functional groups, researchers can efficiently probe the chemical space around this privileged scaffold.

Furthermore, the triazole unit can serve as a stable linker in bioconjugation, attaching small molecules, peptides, or fluorescent probes to biological targets. The hydroxyl group of the triazolol offers a convenient handle for further conjugation reactions after the initial click-generated linkage is in place.

Conclusion